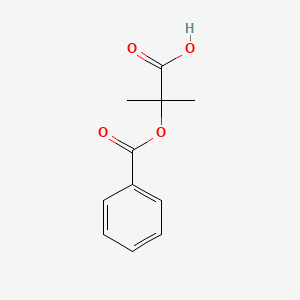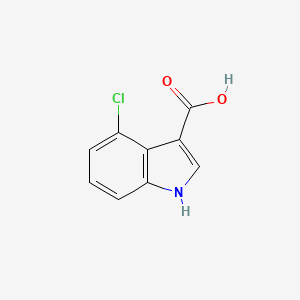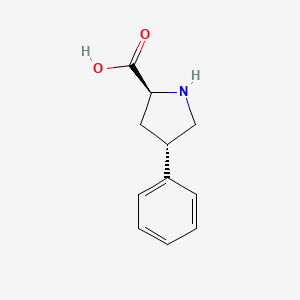
反式-4-苯基-L-脯氨酸
描述
Trans-4-Phenyl-L-proline is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of trans-4-Phenyl-L-proline has been reported in various studies . For instance, one study described the synthesis of 4-cis-Phenyl-L-proline via Hydrogenolysis . Another study reported the enzymatic production of trans-4-hydroxy-L-proline by proline 4 . A concise three-step synthesis of - and -4-hydroxyl–proline on a preparative scale has also been carried out using readily available starting materials .Molecular Structure Analysis
The molecular structure of trans-4-Phenyl-L-proline has been analyzed in several studies . For example, one study identified and characterized a bifunctional proline racemase/hydroxyproline epimerase from Archaea . Another study discussed the influence of steric factors on biological activity and described the structure–activity relationship (SAR) of the studied compounds .Chemical Reactions Analysis
The chemical reactions involving trans-4-Phenyl-L-proline have been investigated in various studies . For instance, one study reported that a glycyl radical enzyme, trans-4-hydroxy-L-proline (Hyp) dehydratase (HypD), was discovered that catalyzes the dehydration of Hyp to (S)-Δ 1 -pyrroline-5-carboxylic acid (P5C) .Physical And Chemical Properties Analysis
Trans-4-Phenyl-L-proline has a melting point of >300 °C (decomposition), a predicted boiling point of 372.8±42.0 °C, and a density of 1.186 . It should be stored at temperatures between 2-8°C .科学研究应用
Application in Glioma Imaging
Specific Scientific Field
This application falls under the field of Nuclear Medicine and Oncology .
Summary of the Application
The compound is used as a tracer in the synthesis of (2S,4S)4– [18F]FPArg , a powerful imaging method for the diagnosis and treatment of clinical tumors, specifically gliomas .
Methods of Application or Experimental Procedures
A simple synthetic method for the radiolabeled precursor of (2S,4S)4– [18F]FPArg in stable yield was obtained by adjusting the sequence of the synthetic steps . Biodistribution experiments, cell uptake experiments, and U87MG tumor mouse microPET–CT imaging experiments were conducted .
Results or Outcomes
The experiments showed that the tumor had high uptake of (2S,4S)4– [18F]FPArg and the clearance was slow, but (2S,4S)4– [18F]FPArg was rapidly cleared in normal brain tissue . MicroPET–CT imaging of nude mice bearing orthotopic HS683–Luc showed that (2S,4S)4– [18F]FPArg can penetrate the blood–brain barrier and image gliomas with high contrast .
Application in the Synthesis of Hemerocallisamine I
Specific Scientific Field
This application falls under the field of Organic Chemistry and Pharmaceuticals .
Summary of the Application
The compound is used in the total synthesis of the 2-formylpyrrole alkaloid hemerocallisamine I, both in racemic and enantiopure form .
Methods of Application or Experimental Procedures
The synthetic strategy involves (2S,4S)-4-hydroxyglutamic acid lactone as the key intermediate . Starting from an achiral substrate, the target stereogenic centers were introduced by means of crystallization-induced diastereomer transformation (CIDT) in a highly stereoselective fashion . A Maillard-type condensation was crucial to constructing the desired pyrrolic scaffold .
Application in the Synthesis of Perfluoro-tert-butyl 4-Hydroxyprolines
Summary of the Application
The compound is used in the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyprolines .
Methods of Application or Experimental Procedures
The synthetic strategy involves the use of (2S,4S)-4-PHENYLPYRROLIDINE-2-CARBOXYLIC ACID as a key intermediate . The 4-substituents are placed in a pseudoaxial position on the pyrrolidine ring due to stereoelectronic effects of the 4-substitution .
Results or Outcomes
The synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyprolines was successfully achieved .
Application in the Synthesis of Amino Acid Derivatives
Specific Scientific Field
This application falls under the field of Biochemistry and Pharmaceuticals .
Summary of the Application
The compound is used in the synthesis of amino acid derivatives, which are crucial for tumor cell growth and reproduction .
Methods of Application or Experimental Procedures
The synthetic strategy involves the use of (2S,4S)-4-PHENYLPYRROLIDINE-2-CARBOXYLIC ACID as a key intermediate . The amino acid derivatives are synthesized in a highly stereoselective fashion .
Results or Outcomes
The synthesis of amino acid derivatives was successfully achieved . These derivatives are expected to provide accurate imaging information for the early diagnosis, staging, and prognosis evaluation of glioma .
安全和危害
未来方向
属性
IUPAC Name |
(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHOFXBPLJDHOR-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510299 | |
| Record name | (4S)-4-Phenyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Phenyl-L-proline | |
CAS RN |
96314-26-0 | |
| Record name | (4S)-4-Phenyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96314-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4-Phenyl-L-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096314260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4S)-4-Phenyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-phenyl-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




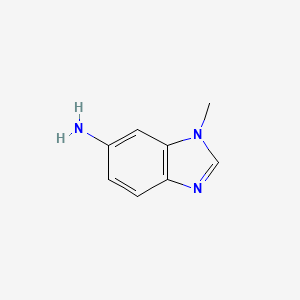
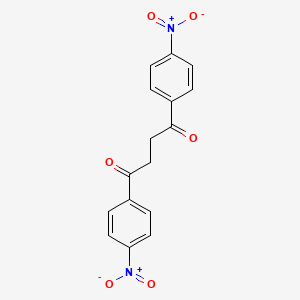
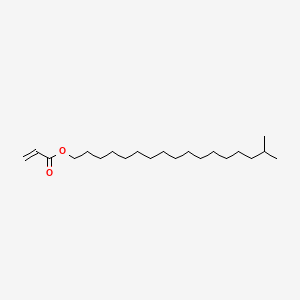
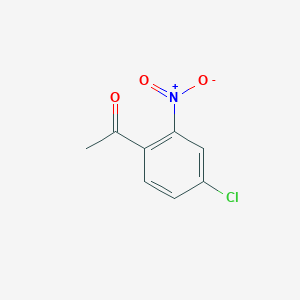
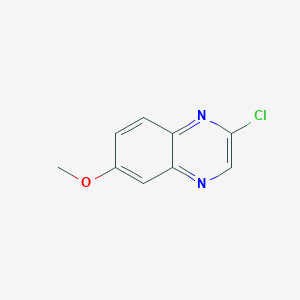
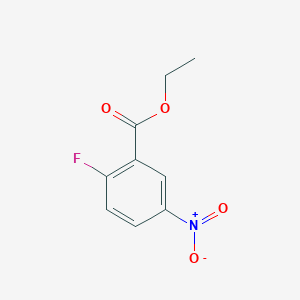
![Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B1590647.png)
![7-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1590648.png)
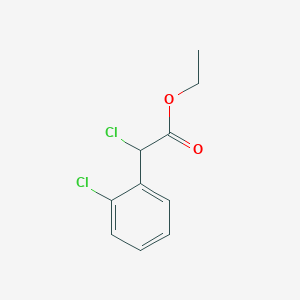
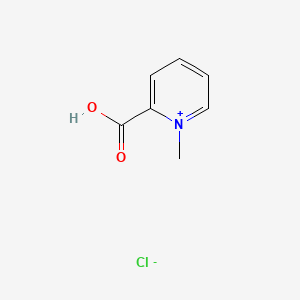
![8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1590652.png)
